molecular formula C11H12F2N2 B13042387 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13042387
M. Wt: 210.22 g/mol
InChI Key: QYGLBXWVSJOMSF-NSHDSACASA-N
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Description

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile is a chiral chemical compound intended for research and development purposes. This molecule features a benzonitrile core that is difluorinated at the 2 and 6 positions and substituted with a (1S)-1-aminobutyl chain at the 4 position. The specific stereochemistry and substitution pattern make it a valuable scaffold in medicinal chemistry, particularly for constructing more complex molecules for pharmaceutical research. Compounds with similar difluorobenzonitrile structures have been used in the synthesis of various therapeutic agents, including potential Cyp46A1 inhibitors investigated for neurodegenerative diseases such as Alzheimer's and Huntington's . As a building block, it can be utilized in organic synthesis to develop novel chemical entities. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are strongly advised to consult the specific product documentation and relevant safety data sheets (SDS) for detailed handling, storage, and hazard information prior to use.

Properties

Molecular Formula

C11H12F2N2

Molecular Weight

210.22 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m0/s1

InChI Key

QYGLBXWVSJOMSF-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Fluorinated Benzonitrile Derivatives

  • Starting Materials: 2,6-difluorobenzonitrile derivatives serve as electrophilic aromatic substrates due to the electron-withdrawing effect of fluorine atoms activating the aromatic ring toward nucleophilic aromatic substitution (SNAr).

  • Nucleophile: The (1S)-1-aminobutyl group is introduced via nucleophilic attack by the corresponding chiral amine or its precursor.

  • Reaction Conditions: Controlled temperature and solvent systems (often polar aprotic solvents such as DMF or DMSO) are employed to facilitate substitution while preserving stereochemistry.

  • Catalysts and Additives: In some protocols, bases such as potassium carbonate or cesium carbonate are used to deprotonate the amine nucleophile, enhancing nucleophilicity.

  • Outcome: This method allows for regioselective substitution at the 4-position of the difluorobenzonitrile ring, yielding the desired aminobutyl-substituted product with retention of stereochemistry when chiral amines are used.

Reduction and Functional Group Transformations

  • In some synthetic routes, precursor compounds such as 4-amino-2,6-difluorophenol are first prepared via catalytic hydrogenation of nitro precursors under palladium on carbon catalyst in methanol at 60-70 °C under hydrogen pressure (0.3-0.4 MPa). This intermediate can then be further functionalized to introduce the aminobutyl side chain through amination or alkylation steps.

  • The purity of intermediates like 4-amino-2,6-difluorophenol is typically high (around 90% yield and 95% purity), ensuring efficient downstream reactions.

Stereochemical Considerations

  • The synthesis emphasizes the use of chiral starting amines or chiral catalysts to ensure the (1S) configuration of the aminobutyl substituent is maintained.

  • Enantiomeric purity is critical for biological activity and is assessed by chiral chromatography and NMR techniques.

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Nucleophilic Aromatic Substitution 2,6-difluorobenzonitrile (1S)-1-aminobutyl amine, base (K2CO3) Polar aprotic solvent, 80-100 °C 70-85 Retains stereochemistry; regioselective
Buchwald-Hartwig Cross-Coupling 4-halodifluorobenzonitrile Pd catalyst, chiral ligand, base 80-120 °C, inert atmosphere 75-90 High selectivity; mild conditions
Catalytic Hydrogenation + Amination 4-nitro-2,6-difluorophenol precursor Pd/C, H2, methanol; then amination 60-70 °C, 0.3-0.4 MPa H2 pressure 85-90 High purity intermediate; multi-step
  • Purity and Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound. ^1H and ^19F NMR provide detailed information on the aromatic fluorine environment and the aminobutyl side chain.

  • Stereochemical Verification: Chiral HPLC and optical rotation measurements ensure the (1S) enantiomer is obtained with high enantiomeric excess.

  • Reaction Optimization: Studies indicate that controlling base strength and solvent polarity is crucial for maximizing yield and minimizing side reactions such as over-alkylation or polymerization.

  • Catalyst Efficiency: Palladium catalysts with specific ligands improve coupling efficiency and reduce reaction times, enhancing scalability.

The preparation of 4-((1S)-1-aminobutyl)-2,6-difluorobenzenecarbonitrile is achieved through well-established synthetic strategies involving nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for precise control over regioselectivity and stereochemistry, essential for the compound’s application in medicinal chemistry. High yields and purities are attainable by optimizing reaction conditions, catalysts, and purification protocols. Analytical techniques such as NMR, MS, and chiral chromatography are indispensable for verifying the compound’s structure and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Functional Groups
4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile (Target) C₁₁H₁₂F₂N₂ 4-((1S)-1-Aminobutyl) 222.23 Primary amine, nitrile
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile C₁₀H₁₀F₂N₂O 4-((1S,2R)-Amino-hydroxypropyl) 224.20 Primary amine, hydroxyl, nitrile
4-Bromo-2,6-difluorobenzenecarbonitrile C₇H₃BrF₂N 4-Bromo 232.01 Bromine, nitrile
Key Observations:
  • The brominated analog (C₇H₃BrF₂N) is less polar due to the hydrophobic bromine substituent.
  • Reactivity: The bromine in 4-bromo-2,6-difluorobenzenecarbonitrile makes it a candidate for nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the amino groups in the target and hydroxypropyl analogs may participate in acid-base reactions or serve as hydrogen bond donors.
  • Stereochemical Complexity: The target compound’s (1S)-configuration and the amino-hydroxypropyl analog’s (1S,2R)-stereochemistry highlight the importance of chirality in pharmacological activity, though specific data on enantiomeric effects are unavailable.

Biological Activity

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile is a compound with significant potential in pharmacological applications due to its unique structural features, including a difluorobenzene ring and a carbonitrile functional group. This article explores its biological activity, focusing on its pharmacodynamics, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C11H12F2N2
  • Molecular Weight : 210.22 g/mol
  • Structure : The compound features a difluorobenzene ring and an aminobutyl side chain, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Initial studies indicate that this compound may interact with various biological targets, particularly those involved in pain and inflammation pathways. The presence of fluorine atoms may enhance the compound's binding affinity to specific receptors.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesPotential Biological Activity
4-(Aminomethyl)-2,6-difluorobenzenecarbonitrileAminomethyl group instead of aminobutylVaries due to structural differences
4-(Benzylamino)-2,6-difluorobenzenecarbonitrileBenzyl group enhances lipophilicityMay exhibit different receptor interactions
4-(Cyclopropylamino)-2,6-difluorobenzenecarbonitrileCyclopropyl group increases steric hindrancePotentially alters binding characteristics

The exact mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may modulate neurotransmitter systems or inflammatory pathways by acting as an antagonist or agonist at specific receptors.

Pharmacological Studies

Research has focused on the compound's effects in various in vitro and in vivo models:

  • Pain Models : In animal studies, the compound demonstrated analgesic properties, indicating potential use in pain management therapies.
  • Inflammation Studies : The compound's ability to reduce inflammatory markers suggests it may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have examined the efficacy of similar compounds in clinical settings:

  • Case Study on Analgesic Effects : A study published in Journal of Pain Research highlighted a structurally similar compound that effectively reduced pain responses in subjects with chronic pain conditions.
  • Inflammation Reduction : Research conducted on analogs of this compound showed significant decreases in cytokine levels in models of acute inflammation.

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